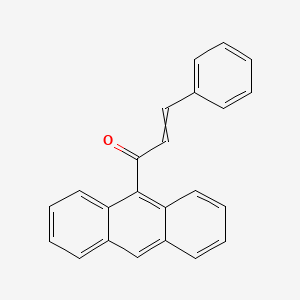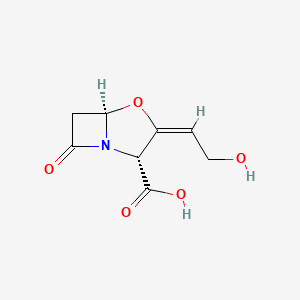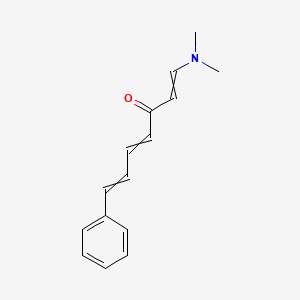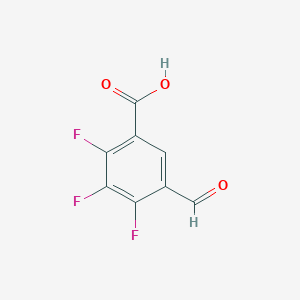
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) is a complex organic compound featuring multiple functional groups, including tert-butyl, dioxaborolane, and propanoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Dioxaborolane Moiety: This step involves the reaction of a phenyl derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the dioxaborolane groups.
Introduction of the Propanoate Group: The propanoate group is introduced through esterification reactions, often using tert-butyl bromoacetate as a reagent.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups using tert-butoxycarbonyl (Boc) groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) undergoes various types of chemical reactions, including:
Oxidation: The dioxaborolane groups can be oxidized to form boronic acids.
Reduction: The ester and Boc groups can be reduced under specific conditions to yield the corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Boronic Acids: From oxidation of dioxaborolane groups.
Alcohols and Amines: From reduction of ester and Boc groups.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) involves its interaction with specific molecular targets and pathways. The dioxaborolane groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The Boc-protected amine groups can be deprotected under acidic conditions to reveal reactive amines, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Tert-butyl (S)-3-(2,4-dihydroxyphenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate): Similar structure but with hydroxyl groups instead of dioxaborolane.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)butanoate): Similar structure but with a butanoate group instead of propanoate.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)acetate): Similar structure but with an acetate group instead of propanoate.
Uniqueness
The uniqueness of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) lies in its combination of dioxaborolane and Boc-protected amine groups, which provide a versatile platform for various chemical transformations and applications in multiple fields.
特性
分子式 |
C35H57B2NO10 |
|---|---|
分子量 |
673.5 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C35H57B2NO10/c1-29(2,3)42-26(39)25(38(27(40)43-30(4,5)6)28(41)44-31(7,8)9)20-22-18-19-23(36-45-32(10,11)33(12,13)46-36)21-24(22)37-47-34(14,15)35(16,17)48-37/h18-19,21,25H,20H2,1-17H3/t25-/m0/s1 |
InChIキー |
IRONVKAKEHZMOW-VWLOTQADSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)

![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)


![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)




![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)

